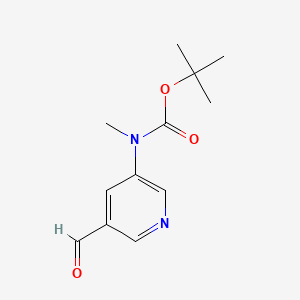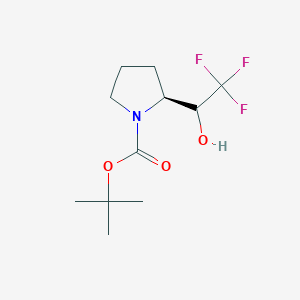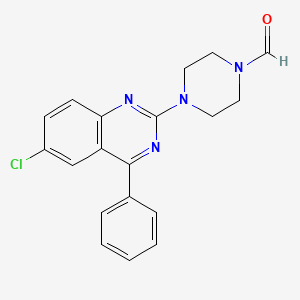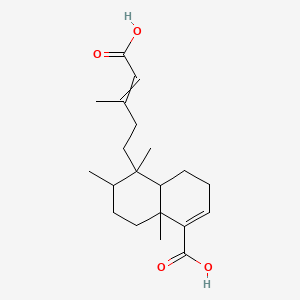
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a fluorinated organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol. It is known for its unique structural properties, which include two fluorine atoms attached to a tetrahydronaphthalene ring system. This compound is often used as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through various methods. One common approach involves the Friedel-Crafts reaction, where a fluorinated aromatic compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst. Another method is the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The Diels-Alder reaction is also used, where a diene and a dienophile undergo a cycloaddition reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to modulation of biological processes and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar in structure but contains an amine group instead of a hydroxyl group.
6,8-Difluoro-3,4-dihydronaphthalen-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8,13H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJIPILMJVWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
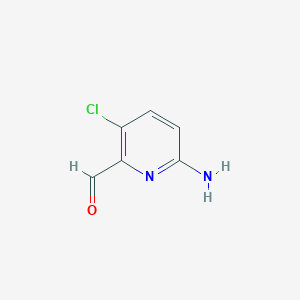
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)
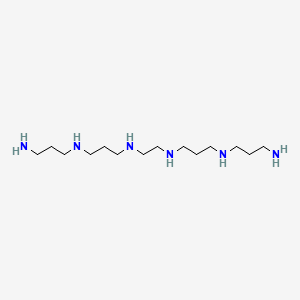


![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
